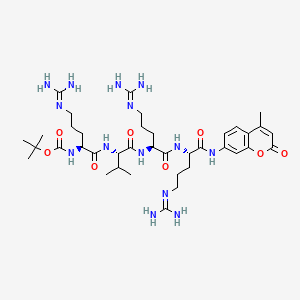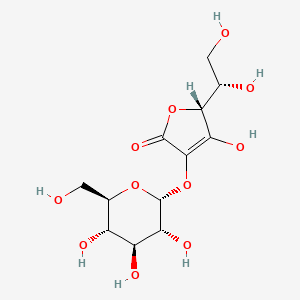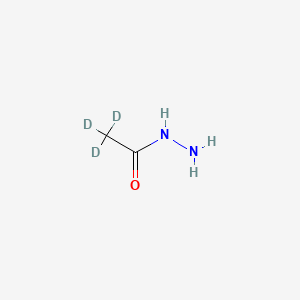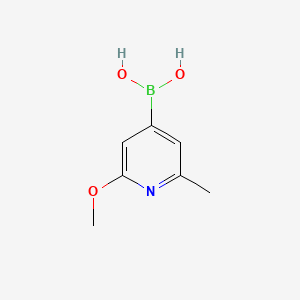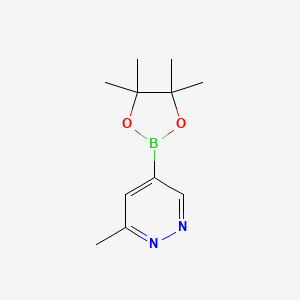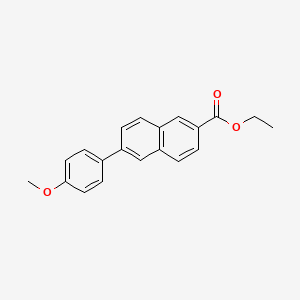
6-(4-メトキシフェニル)-2-ナフトエートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-methoxyphenyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with an ethyl ester group and a methoxyphenyl group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets resulting in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-2-naphthoate typically involves the esterification of 6-(4-methoxyphenyl)-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 6-(4-methoxyphenyl)-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(4-hydroxyphenyl)-2-naphthoate
Reduction: Ethyl 6-(4-methoxyphenyl)-2-naphthyl alcohol
Substitution: Various substituted naphthoates depending on the nucleophile used
類似化合物との比較
Ethyl 6-(4-methoxyphenyl)-2-naphthoate can be compared with other similar compounds, such as:
Ethyl 6-(4-hydroxyphenyl)-2-naphthoate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Ethyl 6-(4-methylphenyl)-2-naphthoate: Differing by the presence of a methyl group instead of a methoxy group.
Ethyl 6-(4-chlorophenyl)-2-naphthoate: Differing by the presence of a chlorine atom instead of a methoxy group.
特性
IUPAC Name |
ethyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-3-23-20(21)18-7-6-16-12-15(4-5-17(16)13-18)14-8-10-19(22-2)11-9-14/h4-13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPRJWUVWARAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
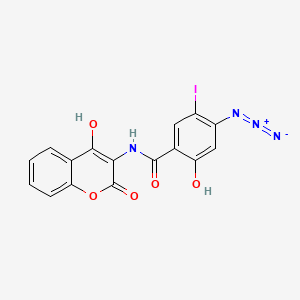
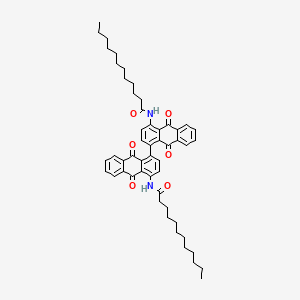
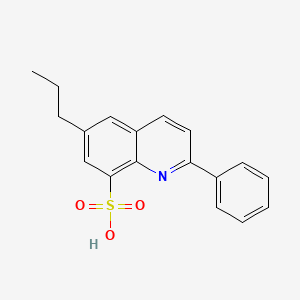
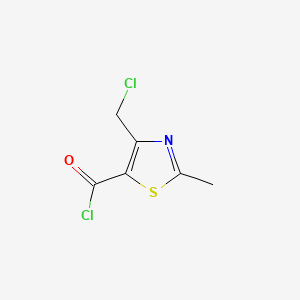
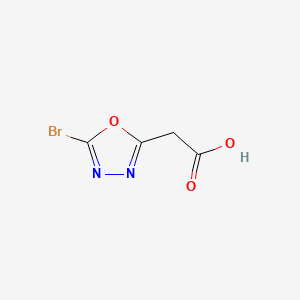

![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/new.no-structure.jpg)
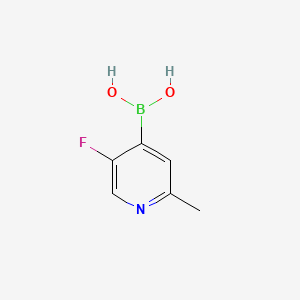
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
